6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

Catalog No.
S14004092
CAS No.
M.F
C9H5BrF2O
M. Wt
247.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

Product Name

6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

IUPAC Name

6-bromo-2,2-difluoro-3H-inden-1-one

Molecular Formula

C9H5BrF2O

Molecular Weight

247.04 g/mol

InChI

InChI=1S/C9H5BrF2O/c10-6-2-1-5-4-9(11,12)8(13)7(5)3-6/h1-3H,4H2

InChI Key

FQVNPWYMOSRKAK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)C1(F)F

6-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to a bicyclic indene framework. The compound has the molecular formula C11H8BrF2OC_{11}H_{8}BrF_{2}O and a molecular weight of approximately 267.08 g/mol. Its structure features a ketone functional group, making it a member of the indene derivatives, which are known for their diverse chemical reactivity and biological activities.

Common to carbonyl compounds and halogenated organic molecules:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, such as Grignard reagents or hydride donors, leading to the formation of alcohol derivatives.
  • Electrophilic Substitution: The presence of the bromine and fluorine substituents can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the indene ring.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Dehalogenation: Under certain conditions, the bromine atom can be replaced or removed through dehalogenation reactions.

6-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one exhibits potential biological activities that are currently under investigation. Compounds with similar structures have been shown to possess:

  • Anticancer Properties: Some indene derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: The presence of halogens often enhances the antimicrobial properties of organic compounds.
  • Enzyme Inhibition: Certain derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.

Research into the specific biological activities of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is ongoing.

Synthesis of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one can be achieved through various methods:

  • Halogenation of Indene Derivatives: Starting from indene or its derivatives, bromination and fluorination can be performed using electrophilic halogenation techniques.
  • Cyclization Reactions: Utilizing difluorinated precursors in cyclization reactions can yield the desired bicyclic structure.
  • Functional Group Transformations: Existing functional groups in related compounds can be transformed into bromine and fluorine substituents through halogen exchange reactions.

The applications of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its unique properties may be exploited in the development of novel materials or polymers.
  • Organic Synthesis: As an intermediate in organic synthesis, it can facilitate the creation of more complex molecules.

Interaction studies are critical for understanding how 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one engages with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.
  • Toxicological Evaluations: Assessing safety profiles and potential side effects in biological systems.

Similar Compounds

Several compounds share structural similarities with 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one2413898-51-6Contains a different fluorine position
4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one1196871-69-8Two fluorines at different positions
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one1273595-77-9Methyl group substitution instead of bromine
4-Fluoro-6-methyl-2,3-dihydro-1H-indene1260018-98-1Similar structure but with methyl substitution

These compounds highlight the unique aspects of 6-bromo-2,2-difluoro-2,3-dihydro-1H-indene due to its specific halogenation pattern and structural characteristics that influence its reactivity and potential applications in various fields.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

245.94918 g/mol

Monoisotopic Mass

245.94918 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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